Product packaging for 2-Methoxy-5-nitrocinnamic acid(Cat. No.:CAS No. 69447-75-2)

2-Methoxy-5-nitrocinnamic acid

Cat. No.: B1623887
CAS No.: 69447-75-2
M. Wt: 223.18 g/mol
InChI Key: PTGPYHUXNRRNOM-GORDUTHDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Cinnamic Acid Derivatives as a Class of Organic Compounds

Cinnamic acid and its derivatives are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an acrylic acid functional group. nih.gov These compounds are naturally occurring plant metabolites found in various sources like fruits, vegetables, and honey. nih.govbeilstein-journals.org The basic structure of cinnamic acid allows for modifications on the benzene ring, the alkene double bond, and the carboxylic acid group, leading to a wide array of derivatives with diverse properties and applications. nih.gov

Cinnamic acid derivatives are key intermediates in the biosynthesis of many natural products through the shikimate and phenylpropanoid pathways. jocpr.com They serve as precursors for commercially important molecules used in the pharmaceutical, food, and chemical industries. beilstein-journals.orgjocpr.com The versatility of the cinnamic acid scaffold has made it a subject of extensive research in organic synthesis and medicinal chemistry. beilstein-journals.orgresearchgate.net

Significance of Aromatic and Aliphatic Substitutions in Cinnamic Acid Scaffolds

Substitutions on the aromatic ring and the aliphatic side chain of the cinnamic acid structure play a crucial role in determining the chemical and physical properties of the resulting derivatives. nih.gov The nature and position of these substituent groups can significantly influence the compound's reactivity, solubility, and electronic properties. nih.govtandfonline.com

Aliphatic substitutions, or modifications to the acrylic acid side chain, can also lead to a diverse range of compounds. beilstein-journals.org These modifications can include esterification or amidation of the carboxylic acid group, or reactions at the double bond. beilstein-journals.org Such changes can affect the molecule's steric hindrance and its ability to interact with other molecules. tandfonline.com

Research Landscape of Nitro and Methoxy (B1213986) Functionalized Cinnamic Acid Systems

The presence of both nitro and methoxy functional groups on a cinnamic acid scaffold creates a unique electronic environment that has garnered significant interest from the research community. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group can lead to interesting chemical reactivity and potential applications.

Research in this area often focuses on the synthesis of these doubly-substituted cinnamic acids and their subsequent use as intermediates in the preparation of more complex molecules. cdnsciencepub.comresearchgate.net For example, the reaction of methoxy-substituted cinnamic acids with nitrating agents has been a subject of study, revealing novel reaction pathways. cdnsciencepub.com The specific compound, 2-Methoxy-5-nitrocinnamic acid, has been synthesized and utilized as a precursor in the creation of other organic compounds. researchgate.net The unique substitution pattern of these molecules makes them valuable building blocks in organic synthesis.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C10H9NO5
Molecular Weight 223.18 g/mol
Synonyms 3-(2-Methoxy-5-nitrophenyl)propenoic acid
CAS Number 69447-75-2

This data is compiled from publicly available chemical databases and may vary slightly between different sources.

Synthesis and Manufacturing of this compound

The synthesis of this compound typically involves a multi-step process starting from more readily available precursors. One common synthetic route is the Knoevenagel condensation. This reaction involves the condensation of a substituted benzaldehyde (B42025) with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like piperidine (B6355638). researchgate.netrsc.org

In the context of this compound, the synthesis would likely start with 2-Methoxy-5-nitrobenzaldehyde (B1583642). This aldehyde is then reacted with malonic acid in a suitable solvent, often with a catalyst, to form the desired cinnamic acid derivative. researchgate.net The reaction mixture is typically heated to facilitate the condensation and subsequent decarboxylation to yield the final product. rsc.org Purification of the resulting solid is often achieved through recrystallization from an appropriate solvent. rsc.org

Applications in Scientific Research

This compound primarily serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both an electron-rich methoxy group and an electron-deficient nitro group on the aromatic ring, along with the reactive acrylic acid side chain, makes it a versatile building block for the synthesis of more complex molecules.

Research has shown its utility as a precursor in the synthesis of various heterocyclic compounds and other substituted aromatic compounds. For instance, it has been used as a starting material in the synthesis of benzo[b]thiophene derivatives. researchgate.net The presence of the nitro group also allows for its reduction to an amino group, opening up another avenue for further chemical modifications and the synthesis of a different class of compounds. chemsrc.com

Spectroscopic Analysis

The structural characterization of this compound is typically accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons on the aromatic ring, the vinyl protons of the acrylic acid moiety, the methoxy group protons, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of these protons provide detailed information about the connectivity and stereochemistry of the molecule.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, including the carbons of the benzene ring, the double bond, the carboxylic acid, and the methoxy group. This technique is crucial for confirming the carbon framework of the compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands corresponding to the various functional groups present. Key absorptions would include a broad O-H stretch for the carboxylic acid, C=O stretching for the carbonyl group, C=C stretching for the alkene and aromatic ring, and strong N-O stretching bands for the nitro group.

These spectroscopic methods, often used in conjunction with mass spectrometry to determine the molecular weight, provide a comprehensive and unambiguous identification of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO5 B1623887 2-Methoxy-5-nitrocinnamic acid CAS No. 69447-75-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69447-75-2

Molecular Formula

C10H9NO5

Molecular Weight

223.18 g/mol

IUPAC Name

(E)-3-(2-methoxy-5-nitrophenyl)prop-2-enoic acid

InChI

InChI=1S/C10H9NO5/c1-16-9-4-3-8(11(14)15)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+

InChI Key

PTGPYHUXNRRNOM-GORDUTHDSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O

Isomeric SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])C=CC(=O)O

Other CAS No.

69447-75-2

Origin of Product

United States

Synthetic Methodologies for 2 Methoxy 5 Nitrocinnamic Acid and Analogues

Classical Approaches to Nitrocinnamic Acid Synthesis

Direct nitration of a substituted cinnamic acid represents a straightforward approach to introducing a nitro group onto the aromatic ring. This method leverages the principles of electrophilic aromatic substitution, a cornerstone of organic synthesis.

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution. The mechanism involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. masterorganicchemistry.com Typically, this is achieved by treating the aromatic substrate with a mixture of concentrated nitric acid (HNO₃) and a stronger acid, most commonly sulfuric acid (H₂SO₄). masterorganicchemistry.com

The role of sulfuric acid is to protonate the nitric acid, which then loses a molecule of water to form the highly reactive nitronium ion. masterorganicchemistry.com

Mechanism of Nitronium Ion Formation: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Once formed, the nitronium ion is attacked by the π-electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com In the final step, a weak base, such as water or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the new nitro group, restoring the ring's aromaticity and yielding the nitroaromatic product. masterorganicchemistry.com While this general mechanism applies, specific conditions such as temperature and reaction time must be carefully controlled to prevent over-nitration or side reactions. frontiersin.org

A significant challenge in the synthesis of 2-Methoxy-5-nitrocinnamic acid via direct nitration of 2-methoxycinnamic acid is controlling the position of the incoming nitro group, a concept known as regioselectivity. The aromatic ring possesses two substituents whose directing effects are in conflict:

2-Methoxy Group (-OCH₃): This is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. It directs incoming electrophiles to positions 4 and 6.

1-Propenoic Acid Group (-CH=CHCOOH): This is a deactivating, meta-directing group that withdraws electron density from the ring. It directs incoming electrophiles to positions 3 and 5.

The desired product has the nitro group at the 5-position, which is meta to the methoxy (B1213986) group and meta to the propenoic acid group. The directing effects of the existing substituents make the formation of a single, pure product difficult, often resulting in a mixture of isomers that require separation. The hydroxyl group, a similar activating group to methoxy, is known to direct nitration preferentially to the ortho and para positions. The nitration of aromatic compounds can be highly sensitive, and achieving high regioselectivity often requires specialized conditions or the use of alternative nitrating systems. frontiersin.orgrsc.org

Substituent on Cinnamic Acid RingGroup TypeDirecting EffectPredicted Nitration Positions
2-Methoxy (-OCH₃) ActivatingOrtho, Para4, 6
1-Propenoic Acid (-CH=CHCOOH) DeactivatingMeta3, 5

Given these competing influences, direct nitration is generally not the preferred method for synthesizing this specific isomer due to the low yields and the difficulty in separating the resulting isomeric products.

To overcome the challenges of poor yield and low regioselectivity in nitration reactions, several strategies can be employed. A primary approach is the strict control of reaction conditions, particularly temperature. Lowering the temperature can often increase the selectivity for a specific isomer. researchgate.net

Alternative nitrating agents and systems have been developed to provide milder conditions and improved selectivity. These include:

Calcium Nitrate (B79036): Used as a nitrating agent, sometimes under microwave irradiation, although it can also lead to oxidative cleavage of the cinnamic double bond. researchgate.net

Cerium(IV) Ammonium (B1175870) Nitrate (CAN): This reagent can mediate nitration, sometimes leading to novel substitution patterns, such as ipso-substitution where the carboxylic acid moiety itself is replaced. smolecule.comresearchgate.net

Phase-Transfer Catalysts: Using systems like an aqueous solution of sodium dodecylsulfate with dilute nitric acid can work as a mild medium for nitration with high regioselectivity. rsc.org

These modern methods aim to avoid the harsh, corrosive mixed-acid systems and reduce the formation of unwanted byproducts, thereby optimizing the yield of the desired nitroaromatic compound. frontiersin.org

The Knoevenagel condensation is a more reliable and widely used method for synthesizing specific isomers of substituted cinnamic acids. rsc.org This reaction avoids the regioselectivity issues inherent in electrophilic aromatic substitution.

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. wikipedia.org For the synthesis of this compound, the precursors are 2-methoxy-5-nitrobenzaldehyde (B1583642) and malonic acid. The reaction is typically catalyzed by a weak organic base, such as piperidine (B6355638), often with pyridine (B92270) used as both a base and a solvent. alfa-chemistry.comrsc.org

The mechanism proceeds through the deprotonation of malonic acid by the base to form a nucleophilic enolate, which then attacks the carbonyl carbon of the benzaldehyde (B42025). alfa-chemistry.com Subsequent dehydration and, if malonic acid is used, decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid product. wikipedia.org This method is highly effective because the substitution pattern is pre-determined by the choice of the starting benzaldehyde.

Research on analogous compounds demonstrates the utility of this method. For instance, 3-methoxy-5-nitrocinnamic acid is synthesized from 3-methoxy-5-nitrobenzaldehyde (B1590276) and malonic acid. researchgate.net Similarly, various other substituted cinnamic acids are prepared efficiently using this condensation. rsc.orgias.ac.in

Starting BenzaldehydeCatalyst/SolventTemperature (°C)Yield (%)Reference
m-NitrobenzaldehydeAniline/AlcoholReflux74-77 orgsyn.org
Substituted BenzaldehydesPiperidine/Pyridine7070-79 rsc.org
VanillinPyridine7051.5 ias.ac.in
VeratraldehydePyridine/Piperidine8085.1 ias.ac.in

The Knoevenagel condensation provides a high-yielding and regiochemically unambiguous route to this compound, making it the superior synthetic strategy compared to direct nitration.

Knoevenagel Condensation Approaches

Catalyst and Solvent Systems for Knoevenagel Reactions

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound, such as malonic acid, to a carbonyl group of an aldehyde or ketone, followed by a dehydration reaction. In the synthesis of cinnamic acid derivatives, this reaction is typically catalyzed by a mild base which deprotonates the active methylene compound to form a reactive carbanion. researchgate.net The choice of catalyst and solvent system is crucial for optimizing the reaction rate and yield.

Historically, organic bases like pyridine and piperidine have been widely used, often with pyridine serving as both the base and the solvent. researchgate.net However, due to the toxicity of pyridine, alternative systems have been explored. These include the use of other amines, amino acids, and heterogeneous catalysts. For the synthesis of a direct analogue, 3-methoxy-5-nitrocinnamic acid, the Knoevenagel reaction is successfully carried out by reacting 3-methoxy-5-nitrobenzaldehyde with malonic acid. consensus.app

Modern approaches have also focused on greener and more environmentally benign conditions. Research has demonstrated the feasibility of conducting the Knoevenagel condensation in aqueous media, sometimes even without a catalyst for highly activated substrates. rsc.org Solvent-free conditions, using grinding techniques with solid catalysts, have also proven effective and environmentally friendly. researchgate.net The selection of the catalyst and solvent can be tailored based on the specific substituents on the benzaldehyde ring. For instance, electron-withdrawing groups, such as the nitro group present in the precursor to this compound, generally facilitate the condensation reaction. rsc.org

Below is a table summarizing various catalyst and solvent systems employed in Knoevenagel condensations for producing cinnamic acid derivatives.

Catalyst SystemSolventKey Observations
PiperidinePyridineA classic, effective method; Pyridine acts as both catalyst and solvent. researchgate.net
Piperidine/PyridineNone (neat)Used for the condensation of 3-methoxy-5-nitrobenzaldehyde and malonic acid.
L-ProlineTetrabutylammonium bromide (molten salt)An eco-friendly option, often accelerated by microwave irradiation.
NoneWaterEffective for aldehydes with strong electron-withdrawing groups; promotes green chemistry. rsc.org
TEBA (Triethylbenzylammonium chloride)None (grinding)A simple, efficient, and environmentally friendly solvent-free method. researchgate.net

Introduction of Methoxy Functionality

Methoxylation Techniques on Aromatic Rings

The introduction of a methoxy group onto an aromatic ring, particularly one activated by an electron-withdrawing group like a nitro group, is a well-established transformation. One common method is through nucleophilic aromatic substitution (SNAr). In this reaction, a leaving group on the aromatic ring is displaced by a nucleophile. For methoxylation, sodium methoxide (B1231860) is a typical nucleophile. The reaction is highly effective when the aromatic ring is activated by strongly electron-withdrawing groups (like -NO₂) at the ortho and/or para positions to the leaving group. youtube.comlibretexts.org

Another prevalent technique is the methylation of a hydroxyl group. For instance, a hydroxynitrobenzaldehyde can be converted to its corresponding methoxynitrobenzaldehyde. This is typically achieved using a methylating agent such as iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a weak base like potassium carbonate. chemicalbook.com For example, 5-hydroxy-2-nitrobenzaldehyde (B108354) can be quantitatively converted to 5-methoxy-2-nitrobenzaldehyde (B189176) by stirring with iodomethane and potassium carbonate in DMF. chemicalbook.com This method is often preferred due to the high yields and mild reaction conditions.

Sequential or Concurrent Synthesis Strategies for this compound Scaffolds

The synthesis of the this compound scaffold is typically approached using a sequential strategy. The aromatic ring of the benzaldehyde precursor is first appropriately functionalized with the required methoxy and nitro groups, followed by the construction of the acrylic acid side chain via the Knoevenagel condensation.

A common route to the key intermediate, 2-methoxy-5-nitrobenzaldehyde, involves the nitration of 2-methoxybenzaldehyde. ontosight.ai This electrophilic aromatic substitution places the nitro group at the 5-position, directed by the ortho, para-directing methoxy group. Alternatively, a precursor like 2-hydroxy-5-nitrobenzaldehyde (B32719) can be methoxylated to yield the desired aldehyde. chemicalbook.com

Once the 2-methoxy-5-nitrobenzaldehyde intermediate is obtained, the final step is the Knoevenagel condensation with malonic acid. This reaction, as detailed previously, extends the aldehyde to form the α,β-unsaturated carboxylic acid, yielding the final this compound product. This sequential approach is generally favored as it allows for clear, stepwise control over the introduction of each functional group, utilizing well-understood and high-yielding reactions.

Advanced Synthetic Strategies for Cinnamic Acid Derivatives

Once the cinnamic acid scaffold is synthesized, its functional groups can be further modified to create a diverse range of derivatives. Transition-metal catalysis offers powerful tools for these transformations.

Transition-Metal Catalysis in Derivatization

Transition metals, particularly palladium, are widely used to catalyze various modifications of cinnamic acid and its derivatives. beilstein-journals.org These catalysts can enable reactions at the carboxyl group, the alkenyl bond, or the aromatic ring, often with high selectivity. For example, palladium-catalyzed cross-coupling reactions can be used to form new carbon-carbon or carbon-heteroatom bonds, significantly expanding the structural diversity of the accessible compounds.

Palladium-Catalyzed Acylation Reactions

Palladium-catalyzed acylation reactions represent a key strategy for the derivatization of carboxylic acids, including cinnamic acids. These reactions can be used to form esters and amides, which are important functional groups in many biologically active molecules. One such method is the palladium-catalyzed N-acylation of cinnamic acids using tertiary amines to generate the corresponding amides. beilstein-journals.orgnih.gov This process involves the cleavage of a C-N bond in the amine.

Another approach involves the direct acylation of C-H bonds. Palladium(II) catalysts can direct the acylation of arenes using various acyl sources, including aldehydes and α-oxocarboxylic acids. mdpi.com While often requiring a directing group on the aromatic ring, these methods provide a direct route to ketones. For instance, Pd(II)-catalyzed acylation of N-alkylindoles with aldehydes occurs selectively at the C-3 position. mdpi.com Furthermore, palladium catalysis can be employed in intramolecular acylation reactions to construct cyclic structures, such as 4H-chromen-4-ones, from appropriately substituted alkenyl bromides and aldehydes. researchgate.net These advanced strategies highlight the versatility of palladium catalysis in the functionalization and elaboration of the cinnamic acid framework.

Borane-Catalyzed Reactions

Borane (B79455) catalysts have been employed in the derivatization of cinnamic acids, particularly in esterification and amidation reactions. beilstein-journals.org One notable example is the use of tris(pentafluorophenyl)borane, B(C₆F₅)₃, as a catalyst for the Fischer esterification of cinnamic acids with methanol (B129727). beilstein-journals.org This reaction proceeds through the interaction of the borane catalyst with the carbonyl oxygen of the cinnamic acid, activating it for nucleophilic attack by the alcohol. beilstein-journals.org

In addition to esterification, borane-catalyzed reactions have been developed for N-acylation processes to form cinnamic acid amides. beilstein-journals.org These methods provide an alternative to traditional coupling reagents. beilstein-journals.org Advanced applications also include borane co-catalyzed palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of vinyl epoxides with alcohol nucleophiles to construct chiral acyclic ethers, demonstrating the versatility of borane-mediated transformations in complex syntheses involving related structural motifs. thieme-connect.com

Table 1: Examples of Borane-Catalyzed Reactions on Cinnamic Acid Derivatives

Catalyst Reaction Type Substrate Product Reference
B(C₆F₅)₃ Fischer Esterification Cinnamic Acids Methyl Cinnamates beilstein-journals.org
Borane Co-catalyst with Pd Asymmetric Allylic Alkylation Vinyl Epoxide Chiral Acyclic Ether thieme-connect.com

Catalytic Hydrogenation for Nitro Group Reduction

The reduction of the nitro group is a fundamental transformation in the synthesis of amino-substituted cinnamic acid derivatives from their nitro counterparts. Catalytic hydrogenation is a widely used and efficient method for this purpose. commonorganicchemistry.commasterorganicchemistry.com The most common and preferred catalyst for this reaction is palladium on carbon (Pd/C), used in conjunction with hydrogen gas (H₂). commonorganicchemistry.commasterorganicchemistry.com This system is effective for the reduction of both aromatic and aliphatic nitro groups to their corresponding primary amines. commonorganicchemistry.com

Alternative catalysts include Raney nickel, which is often chosen when the substrate contains halogen substituents (I, Br, Cl) that could be susceptible to hydrogenolysis (dehalogenation) with a palladium catalyst. commonorganicchemistry.commasterorganicchemistry.com Other less common, but effective, systems for nitro group reduction involve the use of easily oxidized metals in acidic media, such as iron (Fe), zinc (Zn), or tin (Sn) with hydrochloric acid. masterorganicchemistry.com Tin(II) chloride (SnCl₂) offers a mild alternative for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.com For instances where hydrogenation or acidic conditions are not compatible with the substrate, sodium sulfide (B99878) (Na₂S) can be employed, which can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.com

Table 2: Reagents for Nitro Group Reduction

Reagent/Catalyst Conditions Key Features Reference
H₂ / Pd-C Hydrogen Gas Often the method of choice for both aromatic and aliphatic nitro groups. commonorganicchemistry.commasterorganicchemistry.com
H₂ / Raney Nickel Hydrogen Gas Used to avoid dehalogenation of aromatic halides. commonorganicchemistry.commasterorganicchemistry.com
Fe, Zn, or Sn / Acid Acidic (e.g., HCl) Utilizes easily oxidized metals. masterorganicchemistry.com
SnCl₂ Mild Conditions Reduces nitro groups in the presence of other reducible groups. masterorganicchemistry.com
Na₂S Non-acidic Useful when hydrogenation or acid is not compatible; can be selective. commonorganicchemistry.com

Photoinduced and Metal-Induced Nitration Reactions

The introduction of a nitro group onto the aromatic ring of a cinnamic acid derivative is a key step in synthesizing compounds like this compound. While classical nitration often uses a mixture of nitric acid and sulfuric acid, metal-induced and photoinduced methods offer alternative pathways.

Cerium(IV) ammonium nitrate (CAN) has been investigated as a metal-based system for the nitration of methoxy-substituted cinnamic acids. cdnsciencepub.com The reaction of 3,4-dimethoxycinnamic acid with CAN in trifluoroacetic acid resulted in the formation of (E)-1,2-dimethoxy-4-nitro-5-(2-nitroethenyl)benzene and the methyl ester of (E)-4,5-dimethoxy-2-nitrocinnamic acid. cdnsciencepub.com This demonstrates that metal-induced processes can lead to both nitration on the aromatic nucleus and novel substitutions on the propenoic acid side chain. cdnsciencepub.com The reaction of 2-methoxycinnamic acid with CAN yielded products including 2-methoxy-5-nitrobenzaldehyde and the methyl ester of this compound. cdnsciencepub.com

Photoinduced reactions of cinnamic acids typically involve [2+2] photodimerization rather than nitration. researchgate.net These reactions occur in the solid state where the proximity of olefinic double bonds in the crystal lattice allows for the formation of cyclobutane (B1203170) rings (producing truxillic or truxinic acids) upon irradiation with UV light. researchgate.net

Table 3: Nitration and Photoreaction of Cinnamic Acid Derivatives

Method Reagents Substrate Key Products Reference
Metal-Induced Nitration Cerium(IV) Ammonium Nitrate (CAN), TFA 2-Methoxycinnamic acid 2-Methoxy-5-nitrobenzaldehyde, Methyl this compound ester cdnsciencepub.com
Classical Nitration HNO₃ / H₂SO₄ Cinnamic acid Mixture of ortho- and para-nitrocinnamic acid
Photoinduced Dimerization UV Light trans-Cinnamic acid (solid state) α-Truxillic acid, β-Truxinic acid researchgate.net

Solvent-Free and Green Chemistry Approaches in Cinnamic Acid Synthesis

In recent years, significant efforts have been made to develop more environmentally friendly or "green" synthetic routes for cinnamic acids. tandfonline.combepls.com These approaches often focus on minimizing or eliminating the use of hazardous solvents and catalysts. tandfonline.com

A prominent example is the solvent-free Knoevenagel condensation, a fundamental reaction for forming the carbon-carbon double bond in cinnamic acids. tandfonline.com Traditionally, this reaction uses pyridine as a solvent and piperidine as a catalyst. tandfonline.com Greener alternatives perform the condensation of a benzaldehyde with malonic acid without a solvent, often using more benign catalysts like ammonium bicarbonate. tandfonline.com This is followed by a solid-phase decarboxylation, resulting in high yields and purity. tandfonline.com Microwave-assisted solvent-free synthesis is another efficient green methodology. researchgate.net For instance, the condensation of an aryl aldehyde and malonic acid can be mediated by a polyphosphate ester (PPE) under microwave irradiation to produce cinnamic acid derivatives in high yields. researchgate.net These green methods are often faster, easier to control, and result in products that can be isolated by simple washing with environmentally acceptable solvents. bepls.com

Table 4: Green and Solvent-Free Synthesis of Cinnamic Acids

Method Catalyst/Mediator Conditions Key Advantage Reference
Knoevenagel Condensation Ammonium Bicarbonate Solvent-free, heating Avoids use of pyridine and piperidine. tandfonline.com
Knoevenagel Condensation Polyphosphate Ester (PPE) Solvent-free, microwave irradiation Rapid, high-yield synthesis. researchgate.net
Oxidation Oxygen Gas Water solvent, 37°C Avoids hazardous chemical oxidants. mdpi.com

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound or its analogues, effective purification and isolation are critical to obtain a product of high purity. A combination of techniques is often employed, depending on the nature of the crude product and its impurities.

For cinnamic acid derivatives produced via reactions involving metallic catalysts, a multi-step purification process may be necessary. google.com This can involve hydrolysis of a crude ester, followed by treatment with activated carbon to adsorb metallic residues and colored impurities. google.com Subsequent solvent extraction and precipitation (typically by acidifying an alkaline solution of the cinnamic acid salt) are used to isolate the purified acid. google.com

Chromatographic methods are powerful tools for the purification of cinnamic acid derivatives. researchgate.netacs.org For separating complex mixtures or isomers, such as the ortho- and para-isomers produced during nitration, chromatography is often required. Techniques range from traditional silica (B1680970) gel column chromatography to more advanced systems. acs.orgtandfonline.com Medium-pressure liquid chromatography (MPLC) and preparative high-performance liquid chromatography (prep-HPLC) are particularly effective for achieving high purity, allowing for the isolation of specific compounds from complex reaction mixtures or natural extracts. researchgate.netacs.org Recrystallization from a suitable solvent, such as ethanol (B145695), is a common final step to obtain a crystalline, pure product. rsc.org

Table 5: Purification and Isolation Techniques for Cinnamic Acid Derivatives

Technique Principle Application Reference
Recrystallization Differential solubility at different temperatures. Final purification to obtain crystalline solid. rsc.org
Activated Carbon Treatment Adsorption of impurities. Removal of colored impurities and catalyst residues. google.com
Solvent Extraction Differential solubility in immiscible liquids. Separation of product from water-soluble or -insoluble byproducts. google.com
Column Chromatography Differential adsorption on a stationary phase (e.g., silica gel). General separation of components in a mixture. acs.orgtandfonline.com
Preparative HPLC High-resolution separation based on differential partitioning. Isolation of high-purity compounds from complex mixtures. researchgate.netacs.org

Chemical Reactivity and Transformation Pathways of 2 Methoxy 5 Nitrocinnamic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group (-COOH) is a primary site for a variety of chemical transformations. beilstein-journals.org These reactions typically involve the modification of the carboxyl group to form esters, amides, and other derivatives. beilstein-journals.org

One common method to activate the carboxylic acid for reaction is the formation of an anhydride (B1165640). beilstein-journals.org For instance, isobutyl chloroformate can be used to create a mixed anhydride, which readily reacts with nucleophiles like amines to form amides. beilstein-journals.org Pivalic anhydride serves a similar purpose, offering an alternative that is often easier to handle than acid chlorides. beilstein-journals.org

Coupling reagents are also frequently employed to facilitate the formation of amide bonds. Reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) and 5-nitro-4,6-dithiocyanatopyrimidine (NDTP) have been successfully used for the amidation of cinnamic acids. beilstein-journals.org Catalytic methods, including the use of borane (B79455) catalysts like B(C6F5)3 for Fischer esterification, provide an efficient route to methyl cinnamates. beilstein-journals.org Graphene oxide has also been utilized as a catalyst for the direct amidation of cinnamic acid under solvent-free conditions. beilstein-journals.org

The following table summarizes various reagents used for the functionalization of the carboxylic acid group in cinnamic acid derivatives:

Reagent/CatalystTransformationReference
Isobutyl chloroformateAmide formation via mixed anhydride beilstein-journals.org
Pivalic anhydrideAmide formation via mixed anhydride beilstein-journals.org
2,4,6-Trichloro-1,3,5-triazine (TCT)Amidation beilstein-journals.org
5-Nitro-4,6-dithiocyanatopyrimidine (NDTP)Amidation beilstein-journals.org
B(C6F5)3Fischer esterification beilstein-journals.org
Graphene oxideDirect amidation beilstein-journals.org
Dicyclohexylcarbodiimide (B1669883) (DCC)N-amidation analis.com.my

In a study on the N-amidation of cinnamic acid, dicyclohexylcarbodiimide (DCC) was used as a coupling reagent. The reaction of cinnamic acid with p-anisidine (B42471) in the presence of DCC and 4-dimethylaminopyridine (B28879) (DMAP) in dichloromethane (B109758) (DCM) and tetrahydrofuran (B95107) (THF) yielded the corresponding amide. analis.com.my

Reactivity of the α,β-Unsaturated Carbon-Carbon Double Bond

The presence of the α,β-unsaturated system, where a carbon-carbon double bond is conjugated with the carbonyl group of the carboxylic acid, introduces additional reaction possibilities. wikipedia.org This conjugation makes the β-carbon electrophilic and susceptible to nucleophilic attack in what is known as a conjugate or 1,4-addition. wikipedia.orgjove.comlibretexts.org

The double bond in α,β-unsaturated carbonyl compounds can undergo addition reactions. pressbooks.pub Weaker nucleophiles, such as amines, alcohols, and thiols, tend to favor 1,4-addition, also known as Michael addition. jove.compressbooks.pub In this reaction, the nucleophile attacks the β-carbon, leading to the formation of an enolate intermediate, which is then protonated. jove.compressbooks.pub

The type of addition, whether 1,2- (at the carbonyl carbon) or 1,4- (at the β-carbon), is largely dependent on the nature of the nucleophile. jove.comlibretexts.org Stronger nucleophiles often favor 1,2-addition, while weaker nucleophiles prefer the 1,4-addition pathway. jove.com

Ozonolysis is another reaction that targets the double bond. The reaction of ozone with cinnamic acid derivatives in aqueous solution leads to the cleavage of the double bond, forming benzaldehydes and other products. rsc.org For example, the ozonolysis of 4-nitrocinnamic acid yields 4-nitrobenzaldehyde, glyoxylic acid, and formic acid. rsc.org

Cinnamic acids are known to undergo photochemical [2+2] cycloaddition reactions, leading to the formation of cyclobutane (B1203170) derivatives, specifically truxinic acids. acs.orgrsc.orgnih.govacs.orgthieme-connect.com These reactions can be carried out as homodimerizations (using two identical cinnamic acid molecules) or heterodimerizations (using two different cinnamic acid molecules). acs.orgnih.gov The use of a template, such as 1,8-dihydroxynaphthalene, can direct the reaction to produce specific isomers with high yields and stereocontrol. acs.orgnih.govthieme-connect.com

Visible-light photocatalysis can also be employed to achieve [2+2] cycloadditions of styrenes, which are structurally related to cinnamic acids. nih.gov Furthermore, under certain conditions, styrenes can undergo a formal [4+2] cycloaddition to yield tetralin derivatives. pkusz.edu.cn The chemoselectivity between [2+2] and [4+2] pathways can be influenced by the reaction conditions and the use of co-catalysts. pkusz.edu.cn

The following table outlines different types of cycloaddition reactions involving cinnamic acid and related structures:

Reaction TypeReactantsProduct TypeCatalyst/ConditionsReference
[2+2] Photochemical HomodimerizationCinnamic acid derivativesSymmetrical β-truxinic acids1,8-dihydroxynaphthalene template acs.orgnih.gov
[2+2] Photochemical HeterodimerizationTwo different cinnamic acid derivativesUnsymmetrical β-truxinic acids1,8-dihydroxynaphthalene template acs.orgnih.gov
[2+2] Visible Light PhotocatalysisStyrenesCyclobutanesRuthenium photocatalyst nih.gov
[4+2] Visible Light CatalysisStyrenesTetralin derivativesAcridinium salts/disulfide cocatalyst pkusz.edu.cn
[2+1] CycloadditionStyrenes and α-bromocarbonylsDonor-acceptor cyclopropanesCopper catalyst rsc.org
[4+2] Cycloadditionortho-Quinone methides and cinnamatesChroman derivativesTransition metal salts or Brønsted acids rsc.org

Reactivity of the Aromatic Ring System and Substituent Effects

The reactivity of the benzene (B151609) ring in 2-methoxy-5-nitrocinnamic acid is significantly influenced by the attached methoxy (B1213986) (-OCH3) and nitro (-NO2) groups. These substituents affect both the rate and the position of electrophilic and nucleophilic aromatic substitution reactions.

In electrophilic aromatic substitution, the methoxy group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. libretexts.orglibretexts.orgmsu.edumsu.edu This is due to the electron-donating resonance effect of the oxygen atom's lone pairs, which stabilizes the carbocation intermediate formed during the reaction. libretexts.org Conversely, the nitro group is a strong deactivating group and a meta-director. libretexts.orglibretexts.orgmsu.edu Its powerful electron-withdrawing inductive and resonance effects make the aromatic ring less reactive towards electrophiles. libretexts.org

When both an activating and a deactivating group are present on the ring, the activating group generally controls the position of further substitution. msu.edu In this compound, the methoxy group is at position 2 and the nitro group is at position 5. The positions ortho to the methoxy group are 1 (occupied by the cinnamic acid side chain) and 3. The position para to the methoxy group is position 5 (occupied by the nitro group). Therefore, electrophilic substitution would be expected to occur primarily at position 3, and to a lesser extent at position 1 (if the side chain can be displaced) or position 6 (ortho to the nitro group but meta to the methoxy group, a less favored position).

The following table summarizes the effects of the methoxy and nitro groups on electrophilic aromatic substitution:

SubstituentEffect on ReactivityDirecting Influence
Methoxy (-OCH3)ActivatingOrtho, Para
Nitro (-NO2)DeactivatingMeta

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. allen.inbyjus.comwikipedia.org This reaction is facilitated by the presence of strong electron-withdrawing groups, particularly those located ortho or para to the leaving group. allen.inbyjus.comwikipedia.orgpressbooks.pubnumberanalytics.com The nitro group is a potent activator for SNAr reactions because it can stabilize the negative charge of the intermediate (Meisenheimer complex) through resonance. allen.inwikipedia.orgnumberanalytics.com

In this compound, there isn't a typical leaving group like a halogen on the ring. However, under certain harsh conditions or with very strong nucleophiles, it might be possible to displace one of the substituents or a hydrogen atom. The presence of the nitro group at position 5 would activate the ring towards nucleophilic attack, particularly at the positions ortho and para to it (positions 4, 6, and 2). The methoxy group at position 2 is ortho to the nitro group, making it a potential site for nucleophilic attack if it could act as a leaving group.

Redox Transformations of the Nitro Group

Intramolecular Cyclization Reactions

The reduction of the nitro group in this compound to an amine provides a key intermediate that can undergo subsequent intramolecular cyclization to form heterocyclic ring systems, most notably quinoline (B57606) derivatives. This transformation is a powerful strategy in synthetic organic chemistry for the construction of these important scaffolds.

A study on platelet aggregation inhibitors involved the synthesis of 5-Methoxy-2-nitrocinnamic acid, an isomer of the title compound. scispace.com Following hydrogenation of the nitro group, the resulting amino-cinnamic acid derivative underwent cyclization upon heating to 70 °C for one hour, yielding the corresponding dihydroquinoline-2(1H)-one in 88% yield. scispace.com This demonstrates the facility of this intramolecular reaction.

Similarly, the reductive cyclization of 2-nitrocinnamic acid is a well-known method for the synthesis of quinolin-2(1H)-ones, also known as carbostyrils. For example, treatment of 2-nitrocinnamic acid with ammonium (B1175870) sulfide (B99878) results in the reduction of the nitro group and subsequent intramolecular cyclization to yield carbostyril. A more general approach involves the reduction of the nitro group to an amine, followed by acid- or heat-catalyzed cyclization. The Baeyer–Emmerling indole (B1671886) synthesis, for instance, involves the reduction of ortho-nitrocinnamic acid with iron in a strongly alkaline medium to produce indole. rsc.org

The general pathway for the formation of a quinoline derivative from this compound is shown below.

Reaction Pathway:

Reduction of the nitro group of this compound to form 2-Methoxy-5-aminocinnamic acid.

Intramolecular attack of the amine onto the α,β-unsaturated carbonyl system, followed by tautomerization and dehydration to form a substituted quinolinone.

Formation of Esters, Amides, and Anhydrides

The carboxylic acid functional group of this compound is readily converted into a variety of derivatives, including esters, amides, and anhydrides. These transformations are crucial for modifying the compound's physicochemical properties and for its use as a building block in more complex syntheses.

Esterification: Esters of this compound can be synthesized through several standard methods. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common approach. For example, the esterification of 2-chloro-5-nitrocinnamic acid with methanol (B129727) and HCl afforded the corresponding methyl ester in 78% yield. google.com Another method involves the reaction of the carboxylate salt with an alkyl halide. The methyl ester of 2-chloro-5-nitrocinnamic acid was prepared by reacting the acid with sodium bicarbonate (NaHCO₃) and methyl iodide (MeI) in dimethylformamide (DMF). google.com More advanced methods, such as the use of coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP), are also highly effective for esterification under mild conditions. orgsyn.org

Amide Formation: Amides are typically synthesized by activating the carboxylic acid followed by reaction with an amine. Common activating agents include thionyl chloride (SOCl₂) to form the acyl chloride, or coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.net The direct synthesis of amides from carboxylic acids using urea (B33335) as the nitrogen source, catalyzed by agents like Mg(NO₃)₂, has also been reported as an efficient method. core.ac.uk The presence of a methoxy group on the phenyl ring has been observed to sometimes decrease the yield in certain amidation reactions. scirp.org

Anhydride Formation: Anhydrides of this compound can be formed, which can then serve as activated intermediates for the synthesis of esters and amides. Mixed anhydrides can be prepared by reacting the carboxylic acid with a chloroformate, such as isobutyl chloroformate. beilstein-journals.org Symmetrical anhydrides can also be formed. For example, 2-nitrocinnamic acid reacts with phosphoryl chloride (POCl₃) to form a mixed anhydride.

The table below summarizes common methods for the derivatization of the carboxylic acid group of cinnamic acid derivatives.

DerivativeReagent(s)Catalyst/ConditionsGeneral ApplicabilityReference(s)
Ester Alcohol (e.g., Methanol)H₂SO₄ (Fischer Esterification)High google.com
Alkyl Halide (e.g., MeI)Base (e.g., NaHCO₃)High google.com
AlcoholDCC, DMAPHigh, mild conditions orgsyn.org
Amide AmineDCC or EDCHigh researchgate.net
UreaMg(NO₃)₂Good for primary amides core.ac.uk
Anhydride Isobutyl chloroformateBaseForms mixed anhydride beilstein-journals.org
Phosphoryl chloride (POCl₃)-Forms mixed anhydride

Derivatization and Structural Modification of 2 Methoxy 5 Nitrocinnamic Acid

Esterification of the Carboxylic Acid Group

The carboxylic acid group of 2-Methoxy-5-nitrocinnamic acid is readily converted to its corresponding esters through several established methods. Fischer-Speier esterification, a classic acid-catalyzed reaction, is commonly employed. sapub.org This typically involves reacting the cinnamic acid derivative with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. sapub.org The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol.

Alternative esterification methods that can be applied to cinnamic acid derivatives include reactions involving coupling reagents. beilstein-journals.org For instance, the use of reagents like methyl propiolate can facilitate esterification by forming a reactive enol ester intermediate. beilstein-journals.orgnih.gov Transition metal catalysis, particularly with palladium colloids, offers another route where cinnamyl alcohols are oxidized to aldehydes and subsequently converted to esters. beilstein-journals.orgnih.gov

Table 1: Examples of Esterification Reactions for Cinnamic Acid Derivatives

Starting MaterialReagent(s)ProductReference
Cinnamic AcidMethanol, B(C6F5)3Methyl Cinnamate beilstein-journals.org
Cinnamic AcidMethyl propiolate, Phenylboronic acid, H2O2Phenyl Cinnamate beilstein-journals.orgnih.gov
Cinnamyl AlcoholMethanol, Ag2O, Pd-colloidsMethyl Cinnamate beilstein-journals.orgnih.gov

Amidation Reactions

The synthesis of amides from this compound is a crucial transformation for creating compounds with diverse biological activities. mdpi.com This is typically achieved by activating the carboxylic acid group to facilitate nucleophilic attack by an amine.

Common coupling reagents used for the amidation of cinnamic acids include carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl), which can be used in continuous flow mechanochemistry to produce amides in high yields. beilstein-journals.org Other activating agents include triazine-based reagents such as 2,4,6-trichloro-1,3,5-triazine (TCT) in deep eutectic solvents, and phosphorus-based reagents like PPh3/I2 which form reactive acyloxyphosphonium iodide species. beilstein-journals.org Transition metal catalysis, for example with palladium, can also facilitate the N-acylation of cinnamic acids. beilstein-journals.orgnih.gov

Table 2: Selected Reagents for Amidation of Cinnamic Acid Derivatives

Reagent SystemIntermediate/MechanismReference
EDC·HClCarbodiimide activation beilstein-journals.org
2,4,6-trichloro-1,3,5-triazine (TCT)Active triacylated triazine ester beilstein-journals.orgnih.gov
PPh3/I2Acyloxyphosphonium iodide species beilstein-journals.org
TiCl4Formation of an adduct with the carboxylate nih.gov
5-nitro-4,6-dithiocyanatopyrimidine (NDTP)Active acyl thioester formation beilstein-journals.orgnih.gov

Modifications of the Methoxy (B1213986) Group

The methoxy group on the aromatic ring of this compound can undergo demethylation to yield the corresponding phenol. This transformation can be achieved using various reagents. For instance, demethylation has been reported using aluminum chloride (AlCl3). scispace.com Another study noted that demethylation could occur as a side reaction when reducing nitroarenes with tin(II) chloride (SnCl2) in alcoholic solvents, particularly for substrates like methyl-2-methoxy-5-nitro-benzoate. researchgate.net The extent of this demethylation can be dependent on the specific substrate and reaction conditions. researchgate.net Selective demethylation of methoxy groups at the 5-position of flavanones has been successfully carried out using anhydrous aluminum chloride in ether, suggesting a potential method for related structures. ias.ac.in

Transformations of the Nitro Group to Other Functionalities (e.g., Amino)

The nitro group of this compound is a key site for chemical manipulation, most commonly through reduction to an amino group. This transformation is fundamental for the synthesis of various derivatives, including those that can be incorporated into heterocyclic systems.

Several reducing agents are effective for this purpose. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a widely used method for reducing nitro groups to amines. Another common approach involves the use of stannous chloride (SnCl2) in alcoholic solvents, which is known for its selectivity. researchgate.netresearchgate.net A study on the reduction of 2-methoxy-5-nitrobenzoic acid found that methods using Fe/HCl and Pd/C produced a high yield of the corresponding amine, making it suitable for both industrial and laboratory-scale synthesis. consensus.app Additionally, zinc powder in a slightly acidic medium can be used for the partial reduction of the nitro group to a hydroxylamine, which can be detected by the Mulliken–Barker test. ias.ac.in

Incorporation into Heterocyclic Ring Systems

The structure of this compound and its derivatives serves as a valuable precursor for the synthesis of various heterocyclic ring systems. The presence of multiple reactive sites allows for intramolecular cyclization reactions, often following the modification of the primary functional groups.

A prominent example is the Baeyer–Emmerling indole (B1671886) synthesis, where the reduction of an o-nitrocinnamic acid derivative leads to the formation of an indole ring. rsc.org This reaction proceeds through the reduction of the nitro group to a nitroso intermediate, which then undergoes reductive annulation followed by decarboxylation. rsc.org Furthermore, the reduction of 2-nitrocinnamic acid with ammonium (B1175870) sulfide (B99878) can yield carbostyril (2-quinolone) via intramolecular cyclization of the resulting amino group with the carboxylic acid. The versatility of this scaffold is also demonstrated in the synthesis of benzothieno[2,3-c]chromen-6-ones, where a derivative of 3-methoxy-5-nitrocinnamic acid is a key intermediate. researchgate.netresearchgate.net

Synthesis of Advanced Cinnamoyl Derivatives for Research Purposes

The derivatization of this compound is instrumental in creating advanced cinnamoyl derivatives for various research applications. These derivatives are often designed to explore structure-activity relationships or to serve as building blocks for more complex molecules. smolecule.comresearchgate.net

For example, 2-methoxy-5-nitrophenylglycine, an intermediate for indigo (B80030) dye, has been synthesized from 2-methoxy-5-nitroaniline, a related compound. iosrjournals.org The synthesis of complex heterocyclic lignans (B1203133) also utilizes derivatives that can be conceptually linked back to substituted cinnamic acids. chim.it Furthermore, the development of direct and atom-economical amidation methods using catalysts like 5-methoxy-2-iodophenylboronic acid (MIBA) facilitates the efficient synthesis of a wide range of amides and peptides from carboxylic acids, including those derived from this compound. rsc.org

Computational and Theoretical Investigations of 2 Methoxy 5 Nitrocinnamic Acid

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the properties of molecules. als-journal.com Molecular orbital theory, a key component of these calculations, describes the wave-like behavior of electrons in molecules and is instrumental in understanding chemical bonding and reactivity. core.ac.uk

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of cinnamic acid, methods such as Density Functional Theory (DFT) with various basis sets like B3LYP/cc-pVTZ and 6-311++G** are employed to achieve this. researchgate.net These calculations help in understanding the spatial arrangement of the methoxy (B1213986) and nitro groups on the cinnamic acid backbone.

The electronic structure of a molecule, which includes the arrangement of electrons in molecular orbitals, dictates its chemical and physical properties. Analysis of the electronic structure provides insights into charge distribution, bond order, and molecular reactivity. nih.gov For substituted cinnamic acids, computational studies have been used to analyze their structure-reactivity relationships. bnl.gov

Mulliken Charge Population Analysis

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the electron distribution. uni-muenchen.de This analysis is computationally straightforward and is used to understand the electrostatic potential and reactivity of different atomic sites within 2-Methoxy-5-nitrocinnamic acid. niscpr.res.inresearchgate.net The distribution of Mulliken charges can indicate which atoms are likely to act as electrophilic or nucleophilic centers. However, it is known that Mulliken charges can be highly dependent on the basis set used in the calculation. uni-muenchen.de

Below is a hypothetical data table illustrating the type of information obtained from a Mulliken charge analysis for this compound. The specific values would be dependent on the computational method and basis set employed.

AtomMulliken Charge (a.u.)
O (methoxy)-0.55
C (methoxy)+0.15
C (aromatic ring, various positions)-0.10 to +0.20
N (nitro group)+0.90
O (nitro group)-0.45
C (acrylic acid, various positions)-0.05 to +0.30
O (carbonyl)-0.60
O (hydroxyl)-0.65
H (various positions)+0.10 to +0.25

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgimperial.ac.uk The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. malayajournal.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability, with a larger gap indicating higher stability and lower chemical reactivity. niscpr.res.inmalayajournal.org

Molecular OrbitalEnergy (eV)Description
HOMO-6.5Electron-donating potential, primarily localized on the phenyl ring and methoxy group.
LUMO-2.5Electron-accepting potential, primarily localized on the nitro group and acrylic acid chain.
HOMO-LUMO Gap4.0Indicates the molecule's chemical stability and reactivity.

Note: This table is illustrative. Actual values would be obtained from specific quantum chemical calculations.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful and widely used computational method in chemistry and materials science. unige.chrflow.ai It is employed to investigate the electronic structure of many-body systems and is known for its balance of accuracy and computational cost. als-journal.com

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting various spectroscopic parameters, such as vibrational frequencies (FT-IR and Raman) and electronic absorption spectra (UV-Vis). conicet.gov.ar Time-dependent DFT (TD-DFT) is particularly well-suited for predicting the spectral properties of cinnamic acid derivatives. conicet.gov.ar By comparing the theoretically predicted spectra with experimental data, researchers can validate the computed molecular structure and gain a deeper understanding of the vibrational modes and electronic transitions. niscpr.res.in For instance, DFT has been used to interpret the FT-IR spectra of cinnamic acid derivatives through vibrational analysis. niscpr.res.in

Analysis of Reaction Mechanisms and Transition States

DFT is a valuable tool for elucidating reaction mechanisms by calculating the energies of reactants, products, intermediates, and transition states. beilstein-journals.org This allows for the mapping of the potential energy surface of a reaction, providing insights into the reaction pathway and kinetics. For reactions involving cinnamic acid derivatives, such as dimerization or functionalization, DFT can be used to model the transition state structures and calculate activation energies. researchgate.netresearchgate.net For example, in the context of nitration of cinnamic acid, computational modeling with DFT can help identify transition states and optimize reaction conditions. benchchem.com

Intermolecular Interactions and Crystal Packing Studies

The arrangement of molecules in a crystalline solid is governed by a variety of intermolecular interactions. For this compound, computational studies have elucidated the key forces that dictate its crystal packing, which in turn influences its physical properties.

Hydrogen bonds are a predominant force in the crystal structure of many organic molecules. In compounds related to this compound, such as other nitrocinnamic acid derivatives, the carboxylic acid group is a primary participant in hydrogen bonding. These molecules often form centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid moieties of two adjacent molecules. researchgate.net

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties such as dnorm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, a detailed picture of the packing environment can be obtained. nih.gov

For related structures, Hirshfeld analysis reveals that O···H/H···O contacts, indicative of hydrogen bonding, are the most significant contributors to the total surface area, highlighting their primary role in crystal packing. researchgate.net The analysis also identifies other important interactions, such as H···H, C···H/H···C, and O···O contacts. The presence of red spots on the dnorm surface confirms the locations of strong hydrogen-bonding interactions. nih.gov Furthermore, the shape index map can reveal the presence of π-π stacking interactions, identified by characteristic adjacent red and blue triangular regions. nih.gov

Beyond classical hydrogen bonds, other non-covalent interactions are crucial for the stabilization of the crystal structure of this compound and its analogs. These include:

π-π Stacking: Aromatic rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. In some related crystal structures, slipped π-π stacking interactions contribute to the formation of layered assemblies. researchgate.net The planarity of the aromatic ring and the propenoate group can be influenced by steric interactions between substituents, which in turn affects the efficiency of π-π stacking. iucr.orgiucr.org

C-H···π Interactions: These interactions involve a C-H bond pointing towards the face of an aromatic ring. Hirshfeld surface analysis can also provide evidence for these interactions. nih.gov

Table 1: Summary of Intermolecular Interactions in Related Cinnamic Acid Derivatives
Interaction TypeDescriptionSignificance in Crystal Packing
O-H···O Hydrogen BondsStrong interactions between carboxylic acid groups of adjacent molecules, often forming centrosymmetric dimers. researchgate.netPrimary driving force for the formation of the basic structural motif.
C-H···O Hydrogen BondsWeaker interactions involving C-H donors and oxygen acceptors from nitro or methoxy groups. nih.govacs.orgContribute to the stabilization of the extended crystal lattice.
π-π StackingInteractions between the aromatic rings of neighboring molecules. researchgate.netImportant for the formation of layered structures.
Dipole-Dipole InteractionsElectrostatic interactions between the permanent dipoles of the molecules. nih.govInfluence the relative orientation of molecules within the crystal.

Structure-Reactivity and Structure-Property Relationships from Theoretical Models

Theoretical models provide valuable insights into how the molecular structure of this compound influences its chemical reactivity and physical properties.

The methoxy (-OCH3) and nitro (-NO2) groups, along with the carboxylic acid (-COOH) group, significantly impact the geometry and electron distribution of the molecule.

Molecular Conformation: The presence of substituents on the phenyl ring can induce steric strain, leading to non-coplanarity between the aromatic ring and the propenoic acid side chain. iucr.orgiucr.org For instance, in some ortho-substituted cinnamic acid derivatives, a significant dihedral angle is observed between the plane of the aromatic ring and the plane of the alkene group to alleviate steric hindrance. iucr.org This twisting can affect the extent of π-conjugation throughout the molecule.

Theoretical calculations are instrumental in interpreting and predicting spectroscopic data.

Vibrational Spectroscopy (FT-IR and Raman): Quantum mechanical calculations can predict the vibrational frequencies of a molecule. By comparing the calculated spectra with experimental FT-IR and FT-Raman data, a detailed assignment of the vibrational modes can be achieved. researchgate.net The positions of characteristic bands, such as the C=O stretching of the carboxylic acid and the symmetric and asymmetric stretches of the nitro group, are sensitive to the electronic environment and intermolecular interactions.

NMR Spectroscopy: Theoretical calculations can also predict the 1H and 13C NMR chemical shifts. researchgate.net Correlations between calculated atomic charges and experimental chemical shifts can provide insights into the electron distribution within the molecule. researchgate.net The chemical shifts of the protons and carbons in the aromatic ring and the propenoic acid chain are influenced by the electronic effects of the methoxy and nitro substituents.

UV-Vis Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be modeled using time-dependent density functional theory (TD-DFT) or other high-level computational methods. conicet.gov.arrsc.org These calculations can predict the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. rsc.org The position of λmax is directly related to the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The electron-donating and electron-withdrawing substituents on the phenyl ring can significantly alter the HOMO-LUMO gap, leading to shifts in the absorption spectrum. scispace.com

Table 2: Predicted Spectroscopic Data for a Related Nitrocinnamic Acid Derivative
Spectroscopic TechniqueCalculated ParameterTypical Value/ObservationReference
UV-VisExcitation Energy (Eex)3.76 eV rsc.org
UV-VisAbsorption Wavelength (λabs)330 nm rsc.org
UV-VisOscillator Strength (f)0.377 rsc.org
1H-NMR (DMSO-d6)Chemical Shift (δ)~6.4 - 8.1 ppm rsc.org
13C-NMR (DMSO-d6)Chemical Shift (δ)~114 - 168 ppm rsc.org

Analytical and Spectroscopic Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy of 2-Methoxy-5-nitrocinnamic acid provides critical insights into the functional groups present in the molecule. The analysis of its vibrational modes, when compared with related cinnamic acid derivatives, allows for the assignment of characteristic absorption bands.

Key vibrational frequencies are anticipated based on the analysis of similar compounds. For instance, the spectrum of cinnamic acid itself shows prominent peaks for the carbonyl group (C=O) of the carboxylic acid at approximately 1680 cm⁻¹ and the alkene C=C stretching vibration around 1630 cm⁻¹. docbrown.info The presence of the nitro group (NO₂) in this compound is expected to give rise to strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. The methoxy (B1213986) group (-OCH₃) would likely present C-H stretching vibrations in the 2850-2960 cm⁻¹ range and a C-O stretching band. Furthermore, the aromatic ring will exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. researchgate.net The broad O-H stretching band of the carboxylic acid is expected in the range of 2500-3300 cm⁻¹.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Functional Group
O-H stretch 2500-3300 (broad) Carboxylic Acid
C-H stretch (aromatic) >3000 Aromatic Ring
C-H stretch (aliphatic) 2850-2960 Methoxy Group
C=O stretch ~1680 Carboxylic Acid
C=C stretch (alkene) ~1630 Alkene
C=C stretch (aromatic) 1450-1600 Aromatic Ring
NO₂ asymmetric stretch 1500-1560 Nitro Group
NO₂ symmetric stretch 1345-1385 Nitro Group

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise atomic connectivity of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

Proton NMR (¹H-NMR) for Structural Elucidation

The ¹H-NMR spectrum of this compound is expected to show distinct signals for each unique proton in the molecule. The aromatic protons will appear in the downfield region, typically between 7.0 and 8.5 ppm, with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The vinylic protons of the cinnamic acid moiety will likely appear as doublets, with a large coupling constant characteristic of a trans configuration. The methoxy group protons will present as a singlet further upfield, generally around 3.8-4.0 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield position, often above 10 ppm.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity
Carboxylic Acid (-COOH) >10 Broad Singlet
Aromatic Protons 7.0-8.5 Multiplet/Doublets
Vinylic Protons (-CH=CH-) 6.5-8.0 Doublets

Carbon-13 NMR (¹³C-NMR) for Carbon Framework Characterization

The ¹³C-NMR spectrum provides a map of the carbon skeleton of this compound. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 165-175 ppm range. The aromatic and vinylic carbons will resonate in the 110-150 ppm region. The carbon of the methoxy group will be found further upfield, typically around 55-60 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the methoxy and nitro substituents. researchgate.net

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon Environment Predicted Chemical Shift (δ, ppm)
Carbonyl Carbon (-COOH) 165-175
Aromatic & Vinylic Carbons 110-150

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of this compound, which aids in its structural confirmation. The molecular ion peak (M⁺) would correspond to the exact mass of the compound.

The fragmentation of cinnamic acid derivatives often involves the loss of the carboxylic acid group (a loss of 45 Da) as a primary fragmentation pathway. libretexts.orgresearchgate.net For this compound, other expected fragmentations could include the loss of the methoxy group (a loss of 31 Da) or the nitro group (a loss of 46 Da). Analysis of the resulting fragment ions provides a detailed picture of the molecule's structure.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

Ion m/z (mass-to-charge ratio) Description
[M]⁺ 223.05 Molecular Ion
[M-COOH]⁺ 178.00 Loss of carboxylic acid group
[M-OCH₃]⁺ 192.03 Loss of methoxy group

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound. The presence of a conjugated system, including the benzene ring, the double bond, and the carbonyl group, results in characteristic absorption bands in the ultraviolet region.

Electronic Transitions and Chromophore Analysis

The UV-Vis spectrum of cinnamic acid derivatives typically displays strong absorption bands corresponding to π → π* electronic transitions within the conjugated system. researchgate.net For trans-cinnamic acid, a maximum absorbance is observed around 270 nm. researchgate.net The presence of the electron-donating methoxy group and the electron-withdrawing nitro group on the aromatic ring of this compound is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted cinnamic acid. Phenolic acids with a benzoic acid framework generally have their maximum absorbance (λmax) in the 200 to 290 nm range. researchgate.net The extended conjugation in the cinnamic acid structure, along with the substituents, would likely push the λmax to the higher end of this range or beyond.

Table 5: Predicted UV-Vis Absorption Maxima for this compound

Electronic Transition Predicted λmax (nm) Chromophore

Solvent Effects on Electronic Spectra

The electronic absorption spectrum of a molecule, such as this compound, is sensitive to the surrounding solvent environment. This phenomenon, known as solvatochromism, involves shifts in the position, intensity, and shape of absorption bands as the polarity of the solvent changes. ijcce.ac.iryoutube.com These shifts are caused by differential solvation of the molecule's ground and excited electronic states, arising from interactions like hydrogen bonding and general electrostatic forces. youtube.comkoreascience.kr

For molecules containing chromophores, electronic transitions such as π→π* and n→π* are particularly affected by the solvent. koreascience.kriosrjournals.org In the case of this compound, the presence of the nitro (-NO₂) and methoxy (-OCH₃) groups, along with the carboxylic acid (-COOH) and the conjugated system, makes it susceptible to significant solvent effects.

Generally, an increase in solvent polarity can lead to two types of shifts:

Bathochromic Shift (Red Shift): A shift to a longer wavelength, which occurs when the excited state is more stabilized by the polar solvent than the ground state. youtube.com This is common for π→π* transitions in conjugated systems.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength, often observed for n→π* transitions. bau.edu.lb This happens because polar solvents, particularly those capable of hydrogen bonding, can stabilize the non-bonding electrons in the ground state, thus increasing the energy required for excitation. iosrjournals.orgbau.edu.lb

Studies on similar substituted anilines and cinnamic acid derivatives show that polar protic solvents (like ethanol (B145695) and water) and polar aprotic solvents (like DMF and DMSO) can induce notable shifts in the absorption maxima (λmax) compared to non-polar solvents. koreascience.krorientjchem.org For this compound, increasing solvent polarity would be expected to cause a bathochromic shift for its primary π→π* transition due to the stabilization of its more polar excited state.

Table 1: Expected Solvent Effects on UV-Vis Absorption of this compound

Solvent Type Expected Interaction Likely Spectral Shift (π→π* transition)
Non-Polar (e.g., Cyclohexane) Weak van der Waals forces Reference λmax
Polar Aprotic (e.g., Acetonitrile (B52724), DMSO) Dipole-dipole interactions Bathochromic (Red) Shift

Advanced Spectroscopic Techniques

Transient Absorption Spectroscopy for Reactive Intermediates

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize short-lived reactive intermediates, such as excited states and free radicals, that are formed during a photochemical reaction. nih.govresearcher.life The photochemistry of cinnamic acid and its derivatives is of significant interest, involving processes like E/Z (cis-trans) isomerization and [2+2] cycloadditions. wikipedia.orgbilkent.edu.tr

For this compound, the absorption of UV light elevates the molecule to an excited state (a π to π* transition), from which it can undergo various reactions. wikipedia.org Transient absorption spectroscopy would allow for the direct observation of the initial singlet excited state and its subsequent evolution into a triplet state via intersystem crossing or other reactive species. The nitro-substitution, in particular, influences the photophysical properties and relaxation mechanisms of the excited states. nih.gov By monitoring the absorption changes on ultrafast timescales (femtoseconds to microseconds), researchers can map the potential energy surfaces and understand the dynamics of processes like isomerization, decay to the ground state, or the formation of photodimerization intermediates. nih.gov

X-ray Absorption Fine Structure Spectroscopy for Coordination Complexes

When this compound acts as a ligand to form coordination complexes with metal ions, X-ray Absorption Fine Structure (XAFS) spectroscopy is an invaluable tool for elucidating the local geometric and electronic structure around the metal center. rsc.org XAFS is element-specific and does not require crystalline samples, making it suitable for studying complexes in solution or amorphous states. nih.gov

The technique provides information on:

Oxidation state of the metal ion.

Coordination number (the number of nearest-neighbor atoms).

Interatomic distances (bond lengths) with high precision. nih.gov

Identity of the neighboring atoms (e.g., distinguishing between oxygen and nitrogen ligands).

For a complex of this compound, the carboxylate group is the most likely binding site for a metal ion. XAFS analysis of the metal's K-edge or L-edge could precisely determine the Fe-O, Cu-O, or Co-O bond lengths and the number of coordinated oxygen atoms. researchgate.netejournal.by Studies on related metal complexes with cinnamic acid derivatives have successfully used XAFS to determine the coordination geometry, such as octahedral or square planar arrangements, and to characterize the coordination sphere, which may include the carboxylate ligands and water molecules. researchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive chromatographic technique widely used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. nih.govsciencemadness.org For reactions involving this compound, such as its synthesis or derivatization, TLC is an effective tool.

The process typically involves spotting the reaction mixture on a silica (B1680970) gel plate and developing it with a suitable mobile phase. sciencemadness.org The separation is based on the differential partitioning of the starting materials, intermediates, and products between the stationary phase (silica gel) and the mobile phase. acs.org By comparing the retention factor (Rf) values of spots in the reaction mixture to those of the pure starting material, the consumption of the reactant and the formation of the product can be tracked over time. nih.gov

For cinnamic acid derivatives, common mobile phases include mixtures of a non-polar solvent with a polar solvent and a small amount of acid, such as toluene-acetic acid-ethanol. sciencemadness.org Visualization can be achieved under UV light (due to the compound's conjugated system) or by staining with a chromogenic agent like acidified ferric chloride, which produces distinct colors with various phenolic acids. sciencemadness.org

Table 2: Typical TLC Systems for Cinnamic Acid Derivatives

Stationary Phase Example Mobile Phase (Solvent System) Visualization Method
Silica Gel G Toluene:Acetic Acid:Ethanol (e.g., 10:2:1) sciencemadness.org UV light (254 nm)
Silica Gel Chloroform:Methanol (B129727):Formic Acid (85:10:5) sciencemadness.org 2% Ferric Chloride (FeCl₃) spray sciencemadness.org

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for the separation, identification, and quantitative analysis of this compound. nih.govnih.gov It offers high resolution, sensitivity, and reproducibility. The most common mode for analyzing cinnamic acids is reversed-phase HPLC. sielc.com

In a typical setup, a C18 (ODS) column is used as the stationary phase, which is non-polar. researchgate.netyakhak.org The mobile phase is a polar mixture, often consisting of acetonitrile or methanol and water, with a small amount of acid (e.g., phosphoric acid, acetic acid, or formic acid) added to suppress the ionization of the carboxylic acid group and ensure sharp, symmetrical peaks. sielc.comresearchgate.net

Detection is typically performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, which for cinnamic acid derivatives is often in the 270-320 nm range. nih.govresearchgate.net By running a series of standards of known concentration, a calibration curve can be constructed to accurately quantify the amount of this compound in a sample. researchgate.net This method is essential for purity assessment of the final product and for quantitative studies in various applications. sigmaaldrich.com

Table 3: Example HPLC Conditions for Analysis of Cinnamic Acid Derivatives

Parameter Typical Condition
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) researchgate.netyakhak.org
Mobile Phase Acetonitrile/Methanol and Water with 0.1% acid (e.g., Acetic, Phosphoric) researchgate.netyakhak.org
Flow Rate 0.8 - 1.0 mL/min researchgate.net
Detection UV Absorbance at ~270 nm researchgate.net

| Internal Standard | Phenylpropionic acid (example) researchgate.net |

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Information regarding the solid-state structure of this compound as determined by single-crystal X-ray diffraction is not publicly available. Searches of prominent crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any entries for this specific compound.

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the material's physical and chemical properties.

While crystallographic data exists for structurally related compounds, such as various substituted cinnamic acid derivatives, a direct analysis of this compound has not been reported. Therefore, detailed research findings, including crystallographic data tables and a description of its solid-state packing and hydrogen bonding networks, cannot be provided at this time. Further experimental research would be required to elucidate the crystal structure of this compound.

Research Applications and Broader Scientific Context

Role as an Organic Synthesis Intermediate and Building Block

As a multifunctional molecule, 2-Methoxy-5-nitrocinnamic acid is a valuable intermediate in organic synthesis. The term "intermediate" refers to a molecule that is formed from reactants and reacts further to give the desired product in a multi-step synthesis. Its cinnamic acid backbone, substituted with both an electron-donating methoxy (B1213986) group and a powerful electron-withdrawing nitro group, creates a unique electronic profile that can be leveraged in designing synthetic pathways.

Cinnamic acid and its derivatives are recognized as key intermediates in the biosynthesis of numerous aromatic natural products and are found in various plants . While direct applications of this compound in existing pharmaceuticals or agrochemicals are not broadly documented in literature, its structure contains the necessary functionalities for development into biologically active molecules. The nitro group, for instance, can be reduced to an amine, a common functional group in many pharmaceutical compounds. The core structure is a platform that chemists can modify to create libraries of new compounds for screening for potential therapeutic or agricultural activities.

The true strength of this compound lies in its role as a building block for more complex molecular architectures. The different functional groups on the molecule can be selectively targeted to build larger structures. For example, the nitro group is susceptible to various reduction reactions, which can lead to the formation of nitrogen-containing heterocyclic compounds . The carboxylic acid can undergo esterification or be converted into an acyl chloride to react with amines, forming amides youtube.com. The alkene double bond can also participate in various addition reactions. These potential transformations make it a versatile starting point for constructing elaborate organic molecules.

The 2-methoxy-5-nitro aromatic moiety is a component found in precursors for various dyes. For instance, the related compound 2-Methoxy-5-nitroaniline is used as a starting material for synthesizing a range of monoazo and disazo disperse dyes, which can produce colors from yellow to orange and are used on polyester and nylon fibers scialert.netdocsdrive.comorientjchem.org.

Furthermore, derivatives of this structural family are relevant in the synthesis of indigoid dyes. Indigo (B80030) derivatives can be synthesized through pathways like the Baeyer-Drewsen and Harley-Manson methods, which utilize ortho-nitrobenzaldehydes as the primary substrates acs.org. Functionalization of the indigo structure with methoxy groups has been shown to improve solubility and tune the electronic properties of the resulting dye acs.org. The 2-methoxy-5-nitro structure provides the necessary ortho-nitro substitution pattern that is foundational for these types of dye syntheses.

Exploration in Materials Science for Photochemical Properties

In materials science, there is significant interest in molecules that can respond to external stimuli, such as light rsc.org. The cinnamic acid backbone and the presence of a nitro group give this compound inherent photochemical reactivity, making it and its derivatives interesting candidates for the development of functional materials.

Cinnamic acid derivatives are actively studied for their use in creating light-responsive materials pku.edu.cn. These materials can change their properties, such as viscosity or structure, when exposed to light, typically UV radiation researchgate.nettue.nl. This response is often based on the trans-cis isomerization of the double bond in the cinnamic acid structure. One study systematically investigated various methoxycinnamic acid derivatives for the formation of light-responsive wormlike micelles pku.edu.cn. The study found that the position of the methoxy group had a significant effect on the efficiency of the UV-light-induced transition. Specifically, an ortho-methoxy moiety—the same position as in this compound—dramatically enhanced the efficiency of the trans-cis isomerization, leading to a faster change in the material's properties compared to meta- or para-methoxy substituted compounds pku.edu.cn. This suggests that the "2-methoxy" substitution pattern is highly advantageous for creating efficient light-responsive systems.

Effect of Methoxy Group Position on UV-Induced Phase Transition Time in Cinnamic Acid-Based Micellar Systems
Cinnamic Acid DerivativeTime for Complete Phase Transition (hours)
2-methoxycinnamic acid (2-MCA)3
3-methoxycinnamic acid (3-MCA)> 24 (incomplete)
4-methoxycinnamic acid (4-MCA)> 24 (incomplete)

Data sourced from a study on light-responsive viscoelastic wormlike micelles, illustrating the enhanced efficiency of the ortho-methoxy derivative. pku.edu.cn

The photophysical properties of a molecule describe its behavior upon absorbing light, including processes like fluorescence. The nitro group, in particular, imparts photochemical reactivity to a molecule . Research into related compounds, such as 2-Methoxy, 5-nitro, 9,10-Anthraquinone, which contains the same substituted aromatic ring, has been conducted to understand their photophysical characteristics, including fluorescence emission and excitation spectra, with an eye toward potential applications in lasing organic dyes scispace.comorientjchem.org. Another key photochemical reaction of cinnamic acids is their [2+2] photocycloaddition upon UV irradiation, which leads to the formation of cyclobutane (B1203170) rings known as truxinates and truxillates rsc.org. This photodimerization reaction is a foundational concept in the study of organic solid-state photochemistry and is used to create novel polymers and materials rsc.orgrsc.org. The specific combination of substituents in this compound influences its absorption of light and its potential to undergo such photochemical transformations, making it a subject of interest for fundamental materials research.

Applications in Mechanistic Studies in Organic and Bio-organic Chemistry

Probes for Protein Interactions and Cellular Processes

There is currently no specific information available in the scientific literature detailing the use of this compound as a molecular probe for studying protein interactions or cellular processes. The design of chemical probes often requires specific functionalities that allow for covalent modification of or non-covalent binding to biological targets, as well as reporter groups for detection. While the structural motifs of this compound could theoretically be modified for such purposes, there are no published studies to date that have developed or utilized it in this context.

Catalysis and Reaction Engineering Context

Design of Recyclable Catalysts for Cinnamic Acid Derivatives

The development of recyclable catalysts is a significant focus in green chemistry, aiming to reduce waste and improve the economic feasibility of chemical processes. nih.gov For the synthesis of cinnamic acid derivatives, various recyclable catalytic systems have been explored, including polymer-supported catalysts. nih.gov However, a specific focus on the design and application of recyclable catalysts for the synthesis of this compound is not documented in the current scientific literature. General methodologies for the synthesis of substituted cinnamic acids often employ homogeneous catalysts, which present challenges for separation and reuse.

Strategies for Sustainable Chemical Transformations

Sustainable chemical transformations for the synthesis of cinnamic acid derivatives are being actively researched, with a focus on the use of greener solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comjddhs.com Methodologies such as microwave-assisted synthesis and solvent-free reactions have been applied to the synthesis of some cinnamic acids to reduce environmental impact. semanticscholar.org Nevertheless, there is a lack of published research specifically detailing the application of these green chemistry principles to the synthesis of this compound.

Structure-Activity Relationship (SAR) Studies Beyond Prohibited Elements

Structure-activity relationship (SAR) studies are crucial for the rational design of molecules with desired biological activities. For cinnamic acid derivatives, SAR studies have provided insights into how different substituents on the phenyl ring and modifications of the acrylic acid side chain influence their biological effects. nih.gov For instance, the position and nature of substituents like hydroxyl, methoxy, and nitro groups can significantly impact antioxidant, antimicrobial, and anticancer activities. nih.govnih.gov

Influence of Substitution Patterns on Physicochemical Interactions in Research Models

The specific substitution pattern of a methoxy group at the 2-position and a nitro group at the 5-position on the cinnamic acid ring is predicted to have a pronounced effect on the molecule's physicochemical properties. These properties, in turn, dictate its interactions in biological and chemical research models.

The presence of the electron-withdrawing nitro group is expected to significantly influence the electronic distribution of the aromatic ring. This can affect the compound's acidity, reactivity, and its ability to participate in non-covalent interactions such as hydrogen bonding and pi-stacking. In research models, these characteristics are crucial for understanding how the molecule might interact with biological targets like proteins and nucleic acids.

The methoxy group, being an electron-donating group, can also modulate the electronic environment of the ring, albeit in a different manner from the nitro group. Its position at the ortho-position to the cinnamic acid side chain could introduce steric effects, influencing the molecule's conformation and how it fits into the active sites of enzymes or receptors. The interplay between the electron-donating methoxy group and the electron-withdrawing nitro group creates a unique electronic profile that could be a subject of interest in medicinal chemistry and materials science research.

Modulation of Enzyme Activity for Research Tools (e.g., tyrosinase inhibition/substrate studies)

Cinnamic acid and its derivatives are well-documented as modulators of enzyme activity, with a particular focus on tyrosinase, a key enzyme in melanin biosynthesis. nih.govmdpi.com The inhibitory or substrate activity of these compounds is highly dependent on the nature and position of the substituents on the phenyl ring.

For instance, methoxylated and hydroxylated cinnamic acid derivatives have been shown to be inhibitors of tyrosinase. researchgate.net Specifically, 2-methoxycinnamic acid has been identified as a noncompetitive inhibitor of tyrosinase. medchemexpress.commedchemexpress.com This suggests that the methoxy group at the 2-position in this compound could contribute to its potential as a tyrosinase inhibitor.

The study of such substituted cinnamic acids as research tools helps in understanding the structure-activity relationships of enzyme inhibitors. By systematically modifying the substituents, researchers can probe the chemical space of an enzyme's active site and design more potent and selective inhibitors.

To provide a comparative context, the following interactive table summarizes the tyrosinase inhibitory activity of several cinnamic acid derivatives.

Compound NameSubstitution PatternTyrosinase Inhibitory Activity (IC50)
p-Coumaric acid4-hydroxy115.6 µM researchgate.net
Isoferulic acid3-hydroxy, 4-methoxy114.9 µM researchgate.net
Dihydro isoferulic acid3-hydroxy, 4-methoxy (saturated side chain)195.7 µM researchgate.net

This data illustrates how variations in the substitution pattern, such as the presence and position of hydroxyl and methoxy groups, as well as the saturation of the side chain, can significantly impact the inhibitory potency against tyrosinase. While data for this compound is not available, its unique substitution pattern warrants further investigation to determine its specific effects on enzyme activity.

Future Research Directions for 2 Methoxy 5 Nitrocinnamic Acid

Development of Novel and Efficient Synthetic Routes

The development of new and efficient methods for synthesizing 2-Methoxy-5-nitrocinnamic acid is a primary area for future research. While classical methods like the Perkin or Knoevenagel condensation reactions are plausible, future work could focus on more advanced and sustainable synthetic strategies.

One promising direction is the use of palladium-catalyzed cross-coupling reactions, such as the Heck reaction. This could involve the coupling of a halo-substituted nitroanisole with acrylic acid or its esters, offering a potentially high-yielding and versatile route. Research in this area would likely focus on optimizing catalyst systems, reaction conditions, and substrate scope to improve efficiency and reduce costs.

Furthermore, the exploration of C-H activation methodologies presents a cutting-edge approach. A direct arylation of acrylic acid with 2-methoxy-5-nitroanisole would represent a highly atom-economical synthesis, minimizing the generation of waste products.

Future research could also investigate biocatalytic methods, employing enzymes to carry out the synthesis under mild and environmentally friendly conditions. This could lead to highly selective transformations and a significantly improved sustainability profile for the production of this compound.

Potential Synthetic Route Key Advantages Research Focus
Palladium-Catalyzed Heck ReactionHigh yield, good functional group toleranceCatalyst optimization, ligand design
C-H Activation/Direct ArylationHigh atom economy, reduced wasteDevelopment of selective catalysts
BiocatalysisMild reaction conditions, high selectivityEnzyme screening and engineering

Exploration of Undiscovered Reactivity Profiles

The reactivity of this compound is largely dictated by its three key functional groups: the carboxylic acid, the nitro group, and the electron-rich methoxy-substituted aromatic ring. While standard reactions of these groups can be predicted, their interplay could lead to novel and undiscovered reactivity.

Future research should focus on the selective transformation of the nitro group. Its reduction to an amine would yield a valuable bifunctional molecule, 2-Methoxy-5-aminocinnamic acid, which could serve as a monomer for polymerization or as a precursor to heterocyclic compounds. The conditions for this reduction could be fine-tuned to achieve selectivity in the presence of the alkene and carboxylic acid moieties.

The reactivity of the activated aromatic ring towards nucleophilic aromatic substitution (SNAr) is another area ripe for exploration. The strong electron-withdrawing effect of the nitro group could facilitate the displacement of the methoxy (B1213986) group or other substituents, providing a pathway to novel derivatives.

Additionally, the potential for intramolecular cyclization reactions could be investigated. Under specific conditions, the carboxylic acid or its derivatives might react with the nitro group (or its reduced form) to form novel heterocyclic scaffolds.

Advanced Computational Modeling and Prediction

Computational chemistry offers powerful tools to predict and understand the properties and reactivity of this compound before undertaking extensive experimental work. Future research in this area will likely employ a range of computational techniques.

Density Functional Theory (DFT) calculations can be used to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies. researchgate.net This information can provide insights into its stability, reactivity, and spectroscopic properties. DFT can also be used to model reaction mechanisms, helping to identify the most plausible pathways for its synthesis and subsequent transformations. researchgate.net

Molecular dynamics (MD) simulations could be employed to study the conformational flexibility of the molecule and its interactions with solvents or other molecules. This would be particularly valuable for understanding its behavior in biological systems or in the design of materials.

Quantitative Structure-Activity Relationship (QSAR) studies could also be performed to predict the biological activity of this compound and its derivatives. By correlating structural features with activity, these models can guide the design of new compounds with desired properties.

Integration into Emerging Material Science Applications

The unique combination of functional groups in this compound makes it an interesting candidate for various applications in material science. Future research should explore its potential as a building block for novel functional materials.

One potential application is in the synthesis of novel dyes and pigments. The chromophoric nitro group and the extended conjugation of the cinnamic acid backbone suggest that this molecule could be a precursor to colored compounds. A related compound, 2-Methoxy-5-nitroaniline, is used in the synthesis of dyes. nih.gov

Furthermore, the carboxylic acid functionality allows for its incorporation into polymers, such as polyesters or polyamides. The presence of the nitro and methoxy groups could impart specific properties to these polymers, such as altered thermal stability, optical properties, or solubility. Research on a related anthraquinone (B42736) derivative has explored its photophysical properties for potential use in lasing applications. orientjchem.orgscispace.com

The potential for this molecule to be used in the development of nonlinear optical (NLO) materials could also be investigated. The presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups on the aromatic ring is a common design feature in molecules with NLO properties.

Investigation of Green Chemistry Principles in its Production and Application

Future research on this compound should be guided by the principles of green chemistry to ensure that its production and use are sustainable and environmentally benign. jetir.orgnih.govrsc.org

A key focus will be the development of synthetic routes that utilize renewable starting materials and minimize the use of hazardous reagents and solvents. nih.gov This could involve exploring bio-based feedstocks and employing catalytic methods that operate under mild conditions. nih.gov The use of safer solvents, such as water or supercritical fluids, should be prioritized. nih.gov

The principle of atom economy will be crucial in designing synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste generation. jetir.orgrsc.org

Furthermore, the lifecycle of products derived from this compound should be considered. Research should aim to design materials that are biodegradable or can be easily recycled at the end of their useful life. jetir.org Real-time analytical techniques could be developed to monitor and control synthetic processes, preventing the formation of hazardous byproducts. jetir.org

Green Chemistry Principle Application to this compound
Prevention of WasteDesigning syntheses with high atom economy. jetir.orgrsc.org
Safer Solvents and AuxiliariesUtilizing water, supercritical CO2, or biodegradable solvents. nih.gov
Design for Energy EfficiencyDeveloping reactions that proceed at ambient temperature and pressure.
Use of Renewable FeedstocksInvestigating bio-based precursors for synthesis. nih.gov
CatalysisEmploying catalytic reagents over stoichiometric ones.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Methoxy-5-nitrocinnamic acid, and how do substituents influence reaction conditions?

  • Methodological Answer : The compound is typically synthesized via Knoevenagel condensation between 2-methoxy-5-nitrobenzaldehyde and malonic acid, catalyzed by pyridine or piperidine in ethanol. The electron-withdrawing nitro group (-NO₂) at the 5-position accelerates the reaction by stabilizing the enolate intermediate, while the methoxy (-OCH₃) group at the 2-position may require mild heating (60–80°C) to overcome steric hindrance .
  • Key Considerations :

  • Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7).
  • Purify via recrystallization using ethanol/water mixtures.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using deuterated DMSO. The nitro group deshields adjacent protons (e.g., H-4 and H-6), causing downfield shifts (~δ 8.2–8.5 ppm). The methoxy group appears as a singlet (~δ 3.9 ppm) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1680 cm⁻¹ and nitro (NO₂) asymmetric stretch at ~1520 cm⁻¹ .
  • X-ray Diffraction : Use SHELX software for crystal structure refinement. The methoxy group may induce torsional angles of ~10–15° in the cinnamic backbone .

Advanced Research Questions

Q. How can researchers resolve contradictory spectral data (e.g., unexpected NMR shifts) in this compound derivatives?

  • Methodological Answer :

  • Perform DFT calculations (e.g., Gaussian09 with B3LYP/6-31G* basis set) to model electronic environments and predict chemical shifts. Compare experimental vs. computed NMR spectra to identify discrepancies caused by solvent effects or intermolecular interactions .
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions.

Q. What strategies optimize regioselectivity in reactions involving this compound?

  • Methodological Answer :

  • Electrophilic Substitution : The nitro group directs incoming electrophiles to the meta position (C-3), while the methoxy group activates the para position (C-4). Competing effects require controlled reaction conditions (e.g., low temperature for nitration) .
  • Catalytic Systems : Use Pd/C or Cu(I) catalysts for cross-coupling reactions. For example, Suzuki-Miyaura coupling at C-4 requires protecting the carboxylic acid group as a methyl ester to prevent catalyst poisoning.

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Conduct UV-Vis stability studies across pH 3–10. The compound shows maximum stability in acidic conditions (pH 3–5), where the carboxylic acid remains protonated. Above pH 7, hydrolysis of the nitro group may occur, detected via HPLC-MS .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the nitro group, while protic solvents (MeOH, H₂O) accelerate degradation at elevated temperatures.

Data Contradiction Analysis

Q. Why do computational models sometimes fail to predict the crystal packing of this compound?

  • Methodological Answer :

  • Intermolecular Interactions : Hydrogen bonding between the carboxylic acid and nitro groups creates dimeric structures in the crystal lattice, which DFT may underestimate. Refine models using Hirshfeld surface analysis to account for π-π stacking and C–H···O interactions .
  • Thermal Motion : Discrepancies in atomic displacement parameters (ADPs) can arise from temperature-dependent torsional vibrations of the methoxy group.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.